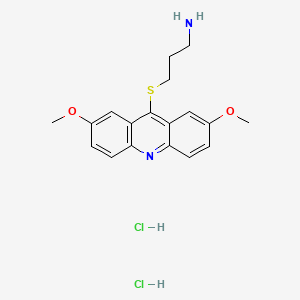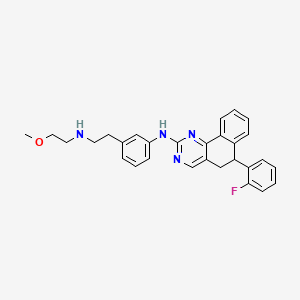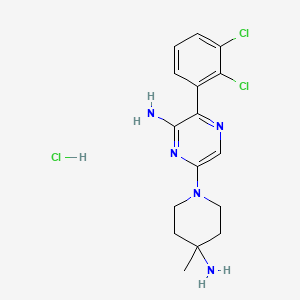
SHP099 hydrochloride
Overview
Description
SHP099 hydrochloride is a useful research compound. Its molecular formula is C16H20Cl3N5 and its molecular weight is 388.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
SHP099 hydrochloride is a potent, selective, and orally bioavailable small-molecule inhibitor . Its primary target is the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) . SHP2 plays a crucial role in cell survival, tumorigenesis, and various inflammatory conditions .
Mode of Action
This compound acts as an allosteric inhibitor of SHP2 . It binds to SHP2, causing a conformational change that stabilizes SHP2 in its auto-inhibited state . This prevents SHP2 from interacting with its substrates and carrying out its phosphatase activity, thereby inhibiting the downstream signaling pathways .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the SHP2-associated MAPK pathways, which are activated by lipopolysaccharide (LPS) . It also blocks both the PI3K and MEK intracellular signaling pathways . The inhibition of these pathways suppresses the release of inflammatory factors and the phosphorylation of regulators in the NF-κB pathways in macrophages .
Pharmacokinetics
This compound is orally bioavailable
Result of Action
The inhibition of SHP2 by this compound has several effects at the molecular and cellular levels. It suppresses the release of inflammatory factors and the phosphorylation of regulators in the NF-κB pathways in macrophages . In addition, it has been found to relieve acute lung injury (ALI) and significantly increase animal survival . It also shows potent anticancer activity at low concentrations in vivo .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of lipopolysaccharide (LPS) can activate the SHP2-associated MAPK pathways
Biochemical Analysis
Biochemical Properties
SHP099 hydrochloride interacts with SHP2, a protein tyrosine phosphatase that plays a crucial role in cell survival, tumorigenesis, and pulmonary inflammation . The interaction between this compound and SHP2 has been confirmed through X-ray co-crystallization . This interaction is believed to inhibit the SHP2-associated MAPK pathways, which are typically activated by lipopolysaccharide (LPS) .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to prevent lipopolysaccharide-induced acute lung injury in mice by inhibiting excessive inflammation . It also suppresses the LPS-induced release of inflammatory factors and the phosphorylation of regulators in the NF-κB pathways in macrophages .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase domains of SHP2 . This binding inhibits the activity of SHP2 through a conformational mechanism .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For example, it has been found to relieve acute lung injury and significantly increase animal survival in mice with ALI and sepsis .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, it has been found to show potent anticancer activity at low concentrations in vivo .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with SHP2, which regulates allergic and chronic inflammation by activating the PI3K/AKT and ERK signaling pathways .
Properties
IUPAC Name |
6-(4-amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N5.ClH/c1-16(20)5-7-23(8-6-16)12-9-21-14(15(19)22-12)10-3-2-4-11(17)13(10)18;/h2-4,9H,5-8,20H2,1H3,(H2,19,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQHYRFUYAXWOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=CN=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


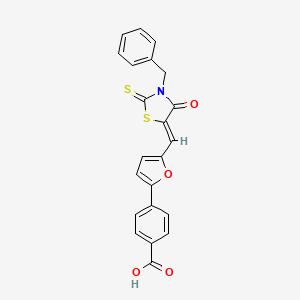
![3-[[(1R,3R,4R,7S)-1-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B3182076.png)
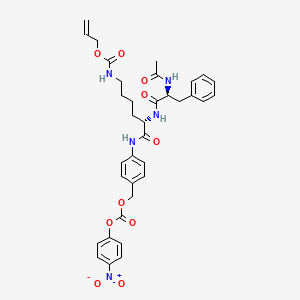
![2-[[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-4-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B3182084.png)
![(E)-but-2-enedioic acid;(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[[5-methyl-6-(methylamino)pyridin-2-yl]methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B3182096.png)
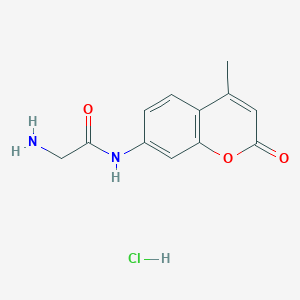
![3-Methyl-3a,5,6,6a-tetrahydro-4H-cyclopenta[d]isoxazole](/img/structure/B3182107.png)
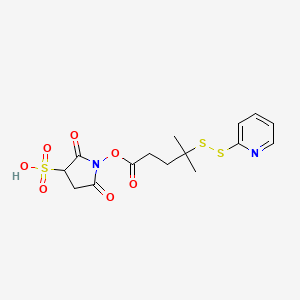

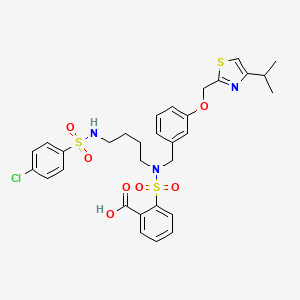
![N-[4-[[5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino]phenyl]-2-(4-propan-2-yltriazol-1-yl)acetamide;4-methylbenzenesulfonic acid](/img/structure/B3182158.png)
![2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride](/img/structure/B3182163.png)
